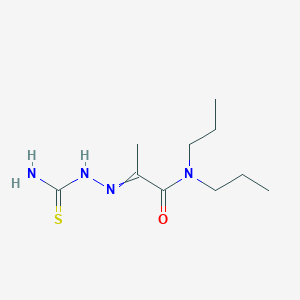
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is a synthetic peptide compound known for its applications in biochemical research. This compound is often used as a substrate in enzymatic assays, particularly for measuring plasmin activity. The presence of the 4-nitrophenyl group allows for colorimetric detection, making it a valuable tool in various analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes, releasing the 4-nitrophenyl group.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Enzymes like plasmin are used under physiological conditions (pH 7.4, 37°C).
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products
Hydrolysis: Produces 4-nitroaniline and the corresponding peptide fragments.
Oxidation and Reduction: Alters the nitrophenyl group, potentially forming aminophenyl derivatives.
Scientific Research Applications
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is widely used in scientific research:
Biochemistry: As a substrate for enzyme assays, particularly for plasmin activity.
Medicine: In diagnostic assays for blood coagulation disorders.
Chemistry: As a model compound for studying peptide synthesis and hydrolysis.
Mechanism of Action
The compound acts as a substrate for plasmin, an enzyme involved in fibrinolysis. Plasmin cleaves the peptide bond, releasing 4-nitroaniline, which can be detected colorimetrically. This reaction is used to measure plasmin activity in various biological samples .
Comparison with Similar Compounds
Similar Compounds
- L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)-
- D-Val-Leu-Lys-pNA (hydrochloride)
Uniqueness
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is unique due to its specific sequence and the presence of the 4-nitrophenyl group, which allows for easy detection in enzymatic assays. Its structure makes it particularly suitable for studying plasmin activity, unlike other similar compounds that may not have the same specificity or detection capabilities .
Properties
CAS No. |
64816-15-5 |
|---|---|
Molecular Formula |
C23H38N6O5 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C23H38N6O5/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)/t18-,19-,20-/m0/s1 |
InChI Key |
CAJXYXPLLJDEOB-UFYCRDLUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


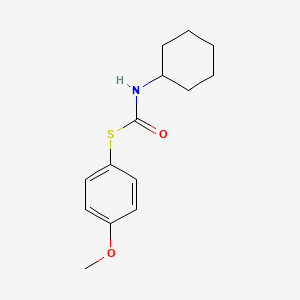

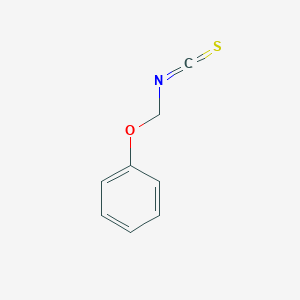
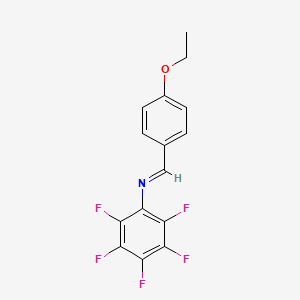


![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
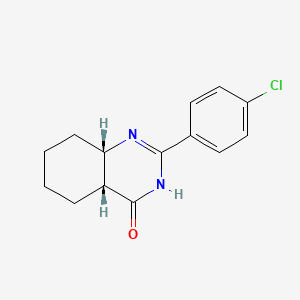

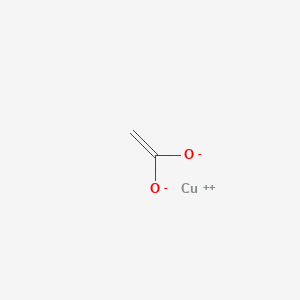
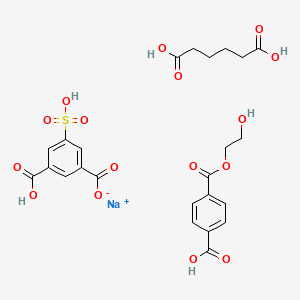
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

